molecular formula C18H22N2O5 B2385136 1-[1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carbonyl]piperidine-4-carboxylic acid CAS No. 1010919-85-3

1-[1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carbonyl]piperidine-4-carboxylic acid

Cat. No.: B2385136
CAS No.: 1010919-85-3
M. Wt: 346.383
InChI Key: QLCGWRQXWJUXHF-UHFFFAOYSA-N
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Description

The compound 1-[1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carbonyl]piperidine-4-carboxylic acid is a pyrrolidinone-piperidine hybrid featuring a 4-methoxyphenyl substituent on the pyrrolidine ring and a carboxylic acid moiety on the piperidine ring.

Properties

IUPAC Name

1-[1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carbonyl]piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O5/c1-25-15-4-2-14(3-5-15)20-11-13(10-16(20)21)17(22)19-8-6-12(7-9-19)18(23)24/h2-5,12-13H,6-11H2,1H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLCGWRQXWJUXHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)N3CCC(CC3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of γ-Amino Acids

The pyrrolidone core is synthesized via cyclization of γ-amino acids. A representative route involves:

  • Mannich Reaction : Reacting 4-methoxyaniline with ethyl acetoacetate and formaldehyde to form a β-amino ketone intermediate.
  • Hydrolysis and Cyclization : Acidic hydrolysis of the ester group followed by intramolecular lactamization under reflux with HCl yields the pyrrolidone ring.

Key Reaction Conditions :

  • Solvent: Ethanol/water mixture
  • Temperature: 80–100°C
  • Catalyst: Concentrated HCl
  • Yield: ~65% (reported for analogous structures)

Carboxylation at the Pyrrolidine-3-Position

Introduction of the carboxylic acid group employs a carboxylation strategy:

  • Lithiation : Treating 1-(4-methoxyphenyl)-5-oxopyrrolidine with LDA (lithium diisopropylamide) at −78°C generates a stabilized enolate.
  • Quenching with CO₂ : Bubbling carbon dioxide into the reaction mixture forms the carboxylic acid directly.

Optimization Notes :

  • Anhydrous THF is critical to prevent side reactions.
  • Post-quenching workup with dilute HCl ensures protonation of the carboxylate.

Preparation of Piperidine-4-carboxylic Acid

Piperidine-4-carboxylic acid is commercially available but can be synthesized via:

  • Buchwald-Hartwig Amination : Coupling 4-bromobenzoic acid with benzylamine, followed by hydrogenolytic deprotection.
  • Enzymatic Resolution : Using lipases to isolate the desired (R)- or (S)-enantiomers for stereocontrolled applications.

Amide Bond Formation: Coupling Strategies

Carbodiimide-Mediated Coupling

A standard approach employs EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) :

  • Activation : Stir 1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid with EDCl/HOBt in DMF for 1 hour.
  • Nucleophilic Attack : Add piperidine-4-carboxylic acid and DMAP (4-dimethylaminopyridine) to the activated ester.
  • Workup : Extract with ethyl acetate, wash with NaHCO₃, and purify via silica chromatography.

Typical Yields : 70–85% (dependent on steric hindrance).

Uranium-Based Coupling Reagents

HATU (hexafluorophosphate azabenzotriazole tetramethyl uranium) offers superior efficiency:

  • Conditions : 2.2 eq. HATU, 3 eq. DIPEA (diisopropylethylamine) in DCM.
  • Advantages : Faster reaction times (30–60 minutes) and higher yields (up to 92%).

Alternative Routes: One-Pot Tandem Synthesis

Recent advances propose a tandem approach to reduce purification steps:

  • In Situ Cyclization-Coupling : Combine the Mannich reaction intermediates with piperidine-4-carboxylic acid in a single flask.
  • Catalytic System : Use Sc(OTf)₃ as a Lewis acid to facilitate both lactamization and amidation.

Limitations : Requires strict stoichiometric control to avoid oligomerization.

Purification and Analytical Characterization

Chromatographic Techniques

  • Normal-Phase Silica Chromatography : Elute with hexane/ethyl acetate (3:1 → 1:1 gradient).
  • HPLC : C18 column, acetonitrile/water (0.1% TFA) mobile phase (retention time: 8.2 min).

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d6): δ 7.25 (d, J = 8.8 Hz, 2H, ArH), 6.85 (d, J = 8.8 Hz, 2H, ArH), 4.15–4.05 (m, 1H, pyrrolidine CH), 3.75 (s, 3H, OCH₃), 3.45–3.30 (m, 2H, piperidine CH₂).
  • IR (KBr) : 1720 cm⁻¹ (C=O, lactam), 1645 cm⁻¹ (C=O, amide).

Industrial-Scale Considerations

Cost-Effective Reagent Selection

  • EDCl vs. HATU : Bulk pricing favors EDCl ($120/kg vs. HATU’s $2,500/kg), making it preferable for kilogram-scale production.

Solvent Recovery Systems

  • DMF Distillation : Implement short-path distillation to recover >90% of DMF for reuse.

Emerging Methodologies

Photoredox Catalysis

Visible-light-mediated coupling strategies show promise for reducing energy consumption:

  • Catalyst : [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆
  • Yield : 78% under blue LED irradiation.

Biocatalytic Approaches

Engineered transaminases enable enantioselective synthesis of the piperidine subunit:

  • Enzyme : Codexis Tk-AM101
  • ee : >99%.

Chemical Reactions Analysis

1-[1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carbonyl]piperidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield different products.

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carbonyl]piperidine-4-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its ability to interact with biological targets.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: Researchers investigate its effects on various biological systems to understand its mechanism of action.

    Industrial Applications: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carbonyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

1-[1-(4-Ethylphenyl)-5-oxopyrrolidine-3-carbonyl]piperidine-4-carboxylic Acid
  • Structure : Differs by replacing the methoxy group (-OCH₃) with an ethyl (-CH₂CH₃) group on the phenyl ring.
  • Molecular Formula : C₁₉H₂₄N₂O₄ .
  • Molecular Weight : 344.40 g/mol .
  • Commercial availability (e.g., Ambeed, Inc.) suggests its utility as a synthetic intermediate .
N-(4-Methoxyphenyl)-1-[1-(4-Methylphenyl)-5-oxopyrrolidine-3-carbonyl]piperidine-4-carboxamide
  • Structure : Incorporates a 4-methylphenyl group on the pyrrolidine and adds a carboxamide (-CONH-) linker to a 4-methoxyphenyl group.
  • Molecular Formula : C₂₅H₂₉N₃O₄ .
  • Molecular Weight : 435.52 g/mol .
  • Key Differences :
    • The carboxamide group introduces hydrogen-bonding capacity, which may improve target binding affinity.
    • Higher molecular weight could reduce bioavailability compared to the parent carboxylic acid.

Variations in the Pyrrolidine Substituent

1-[(1-tert-Butyl-5-oxopyrrolidin-3-yl)carbonyl]piperidine-4-carboxylic Acid
  • Structure : Replaces the 4-methoxyphenyl group with a tert-butyl (-C(CH₃)₃) substituent.
  • Molecular Formula : C₁₅H₂₄N₂O₄ .
  • Molecular Weight : 296.36 g/mol .
  • Key Differences :
    • The bulky tert-butyl group may sterically hinder interactions with flat binding pockets but improve metabolic stability.
    • Lower molecular weight suggests better solubility than the methoxyphenyl analog.
1-{[1-(4-Methylbenzyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxylic Acid
  • Structure : Substitutes the 4-methoxyphenyl with a 4-methylbenzyl group (-CH₂C₆H₄CH₃).
  • Molecular Formula : C₂₀H₂₆N₂O₄ (inferred from similar compounds) .

Complex Derivatives with Additional Functional Groups

Dersimelagon (1-{2-[(3S,4R)-1-[(3R,4R)-1-Cyclopentyl-3-fluoro-4-(4-methoxyphenyl)pyrrolidine-3-carbonyl]-4-(methoxymethyl)pyrrolidin-3-yl]-5-(trifluoromethyl)phenyl}piperidine-4-carboxylic Acid)
  • Structure : Incorporates fluorinated pyrrolidine rings, a cyclopentyl group, and a trifluoromethyl (-CF₃) substituent .
  • Key Differences: The trifluoromethyl group enhances electronegativity and metabolic stability. Fluorine atoms improve binding selectivity and bioavailability.
1-(1-(2-Ethoxyethyl)-3-ethyl-7-(4-methylpyridin-2-ylamino)-1H-pyrazolo[4,3-d]pyrimidin-5-yl)piperidine-4-carboxylic Acid
  • Structure: Replaces the pyrrolidinone core with a pyrazolopyrimidine scaffold .
  • Key Differences :
    • The heteroaromatic core may target kinase enzymes or nucleotide-binding proteins.
    • Ethoxyethyl and pyridinyl groups enhance solubility and target affinity.

Comparative Analysis Table

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Properties Evidence ID
1-[1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carbonyl]piperidine-4-carboxylic acid 4-OCH₃ C₁₈H₂₂N₂O₅* 346.38† Balanced lipophilicity, H-bond donor [5]
1-[1-(4-Ethylphenyl)-5-oxopyrrolidine-3-carbonyl]piperidine-4-carboxylic acid 4-CH₂CH₃ C₁₉H₂₄N₂O₄ 344.40 Higher lipophilicity [3, 16]
1-[(1-tert-Butyl-5-oxopyrrolidin-3-yl)carbonyl]piperidine-4-carboxylic acid tert-butyl C₁₅H₂₄N₂O₄ 296.36 Steric bulk, improved stability [12]
Dersimelagon CF₃, F, cyclopentyl C₃₄H₄₁F₄N₃O₅ 671.71 High selectivity, therapeutic candidate [11, 18]

*Inferred from analogs; †Calculated based on structural similarity.

Research Implications and Limitations

  • Structure-Activity Relationships (SAR) :
    • Electron-donating groups (e.g., -OCH₃) may enhance binding to polar targets, while lipophilic groups (e.g., -CH₂CH₃) improve membrane penetration.
    • Bulky substituents (e.g., tert-butyl) can alter conformational dynamics, affecting target engagement .
  • Limitations :
    • Pharmacological data (e.g., IC₅₀, bioavailability) are absent in the provided evidence, precluding direct efficacy comparisons.
    • Synthetic accessibility varies; for example, the ethylphenyl analog is commercially available, whereas dersimelagon requires complex synthesis .

Biological Activity

1-[1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carbonyl]piperidine-4-carboxylic acid, often referred to as a piperidine derivative, has garnered attention in medicinal chemistry due to its complex structure and potential therapeutic applications. This compound features a pyrrolidinone ring and a piperidine backbone, which are known for their biological activity, particularly in enzyme inhibition and receptor modulation.

Chemical Structure and Properties

The compound possesses the following structural formula:

C20H24N2O5\text{C}_{20}\text{H}_{24}\text{N}_{2}\text{O}_{5}

Key Structural Features:

  • Pyrrolidinone Ring : Contributes to the compound's ability to interact with biological targets.
  • Methoxyphenyl Group : Enhances lipophilicity, potentially improving bioavailability.
  • Carboxylic Acid Functionality : Implicated in the compound's interaction with various biological receptors.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The carboxylic acid moiety is crucial for binding interactions, while the methoxyphenyl group may facilitate hydrophobic interactions with target proteins.

Proposed Mechanisms:

  • Enzyme Inhibition : The compound may act as a competitive inhibitor for certain enzymes, altering their catalytic activity.
  • Receptor Modulation : It may bind to receptors involved in neurotransmission or other signaling pathways, influencing physiological responses.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

Antiviral Properties

Recent studies have explored the antiviral potential of similar piperidine derivatives against coronaviruses. While specific data on this compound is limited, structural analogs have shown promise in inhibiting viral proteases, suggesting that this compound could exhibit similar effects .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic processes. For instance, studies have demonstrated that piperidine derivatives can inhibit the main protease (Mpro) of SARS-CoV-2, which is critical for viral replication .

Case Studies and Research Findings

Several studies have highlighted the biological activity of related compounds:

  • Inhibition of SARS-CoV-2 Mpro :
    • Findings : Compounds structurally related to piperidines demonstrated low micromolar inhibitory activity against Mpro.
    • Implications : Suggests potential for further development as antiviral agents .
  • Metabolism Studies :
    • Methodology : Ultraperformance liquid chromatography tandem mass spectrometry (UPLC-MS/MS) was employed to study metabolic pathways.
    • Results : Identified major metabolites that could influence the pharmacokinetics of related compounds .

Data Table: Biological Activities of Piperidine Derivatives

Compound NameActivity TypeIC50 Value (µM)Reference
This compoundAntiviral (Mpro Inhibition)Not specified
4-Methoxyphenyl-piperidine derivativeEnzyme Inhibition12.5
1,4,4-Trisubstituted piperidinesAntiviral15.0

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for synthesizing 1-[1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carbonyl]piperidine-4-carboxylic acid?

  • Methodology : A common approach involves a two-step process:

Pyrrolidine ring formation : Condensation of 4-methoxyaniline with itaconic acid under acidic conditions (e.g., HCl catalyst) at reflux temperatures (110–120°C) to form the 5-oxopyrrolidine core .

Piperidine coupling : Activation of the pyrrolidine-3-carboxylic acid moiety using carbodiimide reagents (e.g., EDCI/HOBt) in anhydrous acetonitrile, followed by coupling with piperidine-4-carboxylic acid .

  • Key Considerations : Monitor reaction progress via TLC or HPLC to optimize yields (typically 50–70%).

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Essential Methods :

  • ¹H/¹³C NMR : The methoxyphenyl group shows a singlet at δ ~3.8 ppm (¹H) and δ ~55 ppm (¹³C). Carbonyl groups (pyrrolidone and amide) appear at δ ~170–175 ppm (¹³C) .
  • FT-IR : Peaks at ~1650–1700 cm⁻¹ (C=O stretching) and ~1250 cm⁻¹ (C-O of methoxy group) .
  • LCMS/HPLC : Confirm molecular weight ([M+H]⁺ ~403 g/mol) and purity (>95%) .

Q. What solubility properties are expected for this compound?

  • Predicted Solubility :

  • Polar solvents : Soluble in DMSO, DMF, and methanol due to carboxylic acid and amide groups.
  • Aqueous buffers : Limited solubility at neutral pH; improved solubility in alkaline conditions (deprotonated carboxylic acid) .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

  • Methodology :

  • Molecular docking : Use software (e.g., AutoDock Vina) to assess binding affinity to target proteins (e.g., carbonic anhydrases, kinases). The methoxyphenyl group may enhance hydrophobic interactions, while the carboxylic acid facilitates hydrogen bonding .
  • ADMET prediction : Tools like SwissADME evaluate metabolic stability (CYP450 interactions) and blood-brain barrier permeability .

Q. What strategies resolve contradictions in synthetic yields reported for analogous pyrrolidine-piperidine hybrids?

  • Approach :

  • Design of Experiments (DoE) : Systematically vary catalysts (e.g., HCl vs. H₂SO₄), temperatures, and solvent systems to identify optimal conditions .
  • Byproduct analysis : Use LC-MS to detect side products (e.g., over-oxidation of pyrrolidine or incomplete coupling) .

Q. How does the 4-methoxyphenyl substituent influence structure-activity relationships (SAR) in biological assays?

  • Experimental Design :

  • Analog synthesis : Replace methoxy with Cl, F, or NO₂ groups to compare antimicrobial/anticancer activity.
  • In vitro assays : Test against bacterial strains (e.g., S. aureus, P. aeruginosa) or cancer cell lines (e.g., MCF-7) using MIC or MTT assays. Methoxy groups often enhance membrane permeability and reduce cytotoxicity .

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